molecular formula C20H20ClF2NO B5397108 1-(2-chloro-6-fluorobenzoyl)-3-[2-(4-fluorophenyl)ethyl]piperidine

1-(2-chloro-6-fluorobenzoyl)-3-[2-(4-fluorophenyl)ethyl]piperidine

Cat. No. B5397108
M. Wt: 363.8 g/mol
InChI Key: IOEOVIVOFPDNMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-6-fluorobenzoyl)-3-[2-(4-fluorophenyl)ethyl]piperidine, also known as CFM-2, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been shown to exhibit analgesic, anti-inflammatory, and anxiolytic properties.

Mechanism of Action

The exact mechanism of action of 1-(2-chloro-6-fluorobenzoyl)-3-[2-(4-fluorophenyl)ethyl]piperidine is not fully understood, but it is believed to act on the central nervous system. 1-(2-chloro-6-fluorobenzoyl)-3-[2-(4-fluorophenyl)ethyl]piperidine has been shown to bind to the sigma-1 receptor, which is a unique receptor that is involved in modulating several cellular processes. Activation of the sigma-1 receptor has been shown to produce analgesic, anti-inflammatory, and anxiolytic effects. 1-(2-chloro-6-fluorobenzoyl)-3-[2-(4-fluorophenyl)ethyl]piperidine has also been shown to inhibit the reuptake of serotonin and norepinephrine, which are neurotransmitters involved in the regulation of pain and mood.
Biochemical and Physiological Effects
1-(2-chloro-6-fluorobenzoyl)-3-[2-(4-fluorophenyl)ethyl]piperidine has been shown to produce several biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models. 1-(2-chloro-6-fluorobenzoyl)-3-[2-(4-fluorophenyl)ethyl]piperidine has also been shown to produce anxiolytic effects, which may be useful in the treatment of anxiety disorders. 1-(2-chloro-6-fluorobenzoyl)-3-[2-(4-fluorophenyl)ethyl]piperidine has been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its analgesic and anxiolytic effects.

Advantages and Limitations for Lab Experiments

1-(2-chloro-6-fluorobenzoyl)-3-[2-(4-fluorophenyl)ethyl]piperidine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. 1-(2-chloro-6-fluorobenzoyl)-3-[2-(4-fluorophenyl)ethyl]piperidine has been extensively studied in animal models, and its safety and efficacy have been established. However, there are also limitations to the use of 1-(2-chloro-6-fluorobenzoyl)-3-[2-(4-fluorophenyl)ethyl]piperidine in lab experiments. 1-(2-chloro-6-fluorobenzoyl)-3-[2-(4-fluorophenyl)ethyl]piperidine is a relatively new compound, and its long-term effects are not fully understood. 1-(2-chloro-6-fluorobenzoyl)-3-[2-(4-fluorophenyl)ethyl]piperidine is also a potent compound, and caution should be exercised when handling it in the laboratory.

Future Directions

For the study of 1-(2-chloro-6-fluorobenzoyl)-3-[2-(4-fluorophenyl)ethyl]piperidine include the evaluation of its safety and efficacy in humans, the elucidation of its mechanism of action, and the development of new analogs with improved therapeutic properties.

Synthesis Methods

The synthesis of 1-(2-chloro-6-fluorobenzoyl)-3-[2-(4-fluorophenyl)ethyl]piperidine involves the reaction of 2-chloro-6-fluorobenzoyl chloride with 4-fluoro phenethylamine to form the intermediate 1-(2-chloro-6-fluorobenzoyl)-3-(4-fluorophenethyl)piperidine. This intermediate is then treated with sodium borohydride in the presence of acetic acid to obtain the final product, 1-(2-chloro-6-fluorobenzoyl)-3-[2-(4-fluorophenyl)ethyl]piperidine. The synthesis of 1-(2-chloro-6-fluorobenzoyl)-3-[2-(4-fluorophenyl)ethyl]piperidine has been reported in several research articles and can be easily replicated in the laboratory.

Scientific Research Applications

1-(2-chloro-6-fluorobenzoyl)-3-[2-(4-fluorophenyl)ethyl]piperidine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit analgesic, anti-inflammatory, and anxiolytic properties in animal models. 1-(2-chloro-6-fluorobenzoyl)-3-[2-(4-fluorophenyl)ethyl]piperidine has also been studied for its potential use in the treatment of neuropathic pain, postoperative pain, and anxiety disorders. Several research articles have reported the efficacy of 1-(2-chloro-6-fluorobenzoyl)-3-[2-(4-fluorophenyl)ethyl]piperidine in animal models, and clinical trials are currently underway to evaluate its safety and efficacy in humans.

properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClF2NO/c21-17-4-1-5-18(23)19(17)20(25)24-12-2-3-15(13-24)7-6-14-8-10-16(22)11-9-14/h1,4-5,8-11,15H,2-3,6-7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOEOVIVOFPDNMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(C=CC=C2Cl)F)CCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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